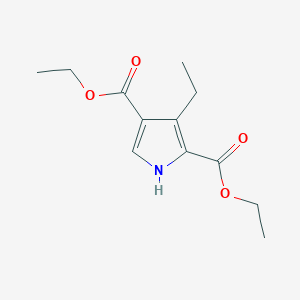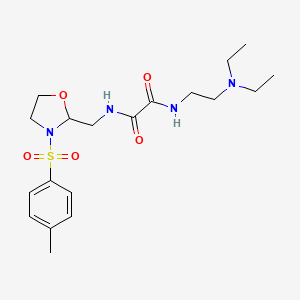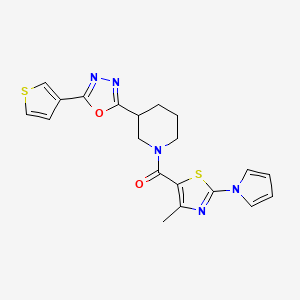![molecular formula C26H24N4OS2 B2619413 3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-58-8](/img/structure/B2619413.png)
3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a complex organic molecule that likely contains a thiazole ring structure . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various pharmaceutical applications due to their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often starts from simple commercially available building blocks . For instance, the synthesis of benzothiazole (BT) sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures and functional groups. The thiazole ring is a key component of the molecule . The resonating structures of thiazole involve the involvement of d-orbitals of sulfur .
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound is a derivative of benzothiazole-2-thiol, which has been found to exhibit potent and broad-spectrum inhibitory activities against different types of human cancer cell lines . Specifically, it has shown significant anticancer activity on SKRB-3, SW620, A549, and HepG2 cancer cells . It has been found to induce apoptosis in HepG2 cancer cells .
Synthesis of Novel Heterocyclic Compounds
The compound has been used as a precursor in the synthesis of novel heterocyclic compounds . These new compounds have been evaluated for their biological activity, with some showing promising results .
Development of Antitumor Agents
The compound has been used in the development of novel benzothiazole-2-thiol derivatives, which have shown good anticancer activities and induced HepG2 cell apoptosis in vitro . This makes it a valuable compound in the development of new antitumor agents .
Incorporation into Heterocyclic Ring Structures
The compound has been incorporated into heterocyclic ring structures, which have been found to have activity and safety advantages . This makes it a useful compound in the development of safer and more effective drugs .
Investigation of Apoptosis Mechanisms
The compound has been used to investigate the mechanisms of apoptosis in cancer cells . This research could lead to a better understanding of how cancer cells die and how to induce this process therapeutically .
6. Development of More Potent Tumor Growth Inhibitors The compound has been used in the development of more potent tumor growth inhibitors . This research could lead to the development of more effective treatments for cancer .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
It’s suggested that similar compounds inhibit quorum sensing, which is a mechanism used by bacteria to coordinate behavior based on population density .
Biochemical Pathways
Quorum sensing pathways, which are likely targets of this compound, are known to regulate various bacterial behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Similar compounds have been shown to inhibit the growth of bacteria and show promising quorum-sensing inhibitors .
Propiedades
IUPAC Name |
3-[[5-[(2-methylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4OS2/c1-19-9-5-6-12-21(19)18-32-25-28-27-24(29(25)16-15-20-10-3-2-4-11-20)17-30-22-13-7-8-14-23(22)33-26(30)31/h2-14H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMIGVIBAGWZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane](/img/structure/B2619334.png)

![Ethyl 2-[2-(2-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2619338.png)



![2-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2619343.png)

![3-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2619346.png)

![N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2619350.png)

![N-(3-chlorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2619352.png)
